molecular formula C22H29N5O B15059769 1-Benzyl-4-(6-(dimethylamino)-2-(piperidin-4-yl)pyrimidin-4-yl)pyrrolidin-2-one CAS No. 1229627-20-6

1-Benzyl-4-(6-(dimethylamino)-2-(piperidin-4-yl)pyrimidin-4-yl)pyrrolidin-2-one

Cat. No.: B15059769
CAS No.: 1229627-20-6
M. Wt: 379.5 g/mol
InChI Key: IVACHXWDVWAIFL-UHFFFAOYSA-N
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Description

1-Benzyl-4-(6-(dimethylamino)-2-(piperidin-4-yl)pyrimidin-4-yl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, a benzyl group, and a pyrimidine ring substituted with a dimethylamino group and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(6-(dimethylamino)-2-(piperidin-4-yl)pyrimidin-4-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor, such as a substituted pyrimidine, the dimethylamino and piperidinyl groups are introduced through nucleophilic substitution reactions.

    Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized via cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(6-(dimethylamino)-2-(piperidin-4-yl)pyrimidin-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, such as binding to specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(6-(dimethylamino)-2-(piperidin-4-yl)pyrimidin-4-yl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-(6-(dimethylamino)-2-(piperidin-4-yl)pyrimidin-4-yl)pyrrolidin-2-one: Similar in structure but with different substituents.

    Pyrrolidinone Derivatives: Compounds with variations in the pyrrolidinone core.

    Pyrimidine Derivatives: Compounds with different substituents on the pyrimidine ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

1229627-20-6

Molecular Formula

C22H29N5O

Molecular Weight

379.5 g/mol

IUPAC Name

1-benzyl-4-[6-(dimethylamino)-2-piperidin-4-ylpyrimidin-4-yl]pyrrolidin-2-one

InChI

InChI=1S/C22H29N5O/c1-26(2)20-13-19(24-22(25-20)17-8-10-23-11-9-17)18-12-21(28)27(15-18)14-16-6-4-3-5-7-16/h3-7,13,17-18,23H,8-12,14-15H2,1-2H3

InChI Key

IVACHXWDVWAIFL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=C1)C2CC(=O)N(C2)CC3=CC=CC=C3)C4CCNCC4

Origin of Product

United States

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